molecular formula C33H18ClN3O6 B10886559 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Cat. No.: B10886559
M. Wt: 588.0 g/mol
InChI Key: ROHQTTBNURMZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acenaphtho[1,2-b]quinoxaline core, followed by the introduction of the phenyl and oxoethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-phenylacrylate
  • 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Uniqueness

Compared to similar compounds, 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C33H18ClN3O6

Molecular Weight

588.0 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate

InChI

InChI=1S/C33H18ClN3O6/c34-24-8-3-9-27(37(40)41)32(24)43-21-13-10-18(11-14-21)28(38)17-42-33(39)20-12-15-25-26(16-20)36-31-23-7-2-5-19-4-1-6-22(29(19)23)30(31)35-25/h1-16H,17H2

InChI Key

ROHQTTBNURMZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=CC=C7Cl)[N+](=O)[O-])N=C4C3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.